N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H18BrN3O2S and its molecular weight is 480.38. The purity is usually 95%.
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Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H18BrN3O2S
- Molecular Weight : 480.37692 g/mol
The presence of the bromine atom and the quinazoline moiety suggests potential interactions with biological targets, particularly in cancer and microbial inhibition.
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Many acetamide derivatives have shown effectiveness against various bacterial strains. The presence of the quinazoline ring enhances this activity by potentially disrupting bacterial cell wall synthesis or inhibiting enzyme function.
- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit specific kinases involved in tumor growth. The compound's structure may allow it to interfere with signaling pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, providing a basis for further exploration of this compound's effects on inflammatory diseases.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various acetamide derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
Anticancer Activity
Another study focused on the anticancer properties of quinazoline derivatives, highlighting the ability of compounds similar to N-(4-bromo-3-methylphenyl)-2-[...]-acetamide to inhibit tumor cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 12 |
HeLa (Cervical Cancer) | 8 |
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-13-16(11-12-19(15)24)25-21(28)14-30-23-26-20-10-6-5-9-18(20)22(29)27(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDANYGJOXIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.